molecular formula C10H7NO3 B1505940 3-Hydroxy-4-phenyl-1H-pyrrole-2,5-dione CAS No. 84863-93-4

3-Hydroxy-4-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B1505940
CAS No.: 84863-93-4
M. Wt: 189.17 g/mol
InChI Key: VISOTGQYFFULBK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-dione core with a hydroxy group at the 3-position and a phenyl substituent at the 4-position. The hydroxy group may participate in hydrogen bonding, impacting interactions with biological targets, while the phenyl ring contributes to lipophilicity and π-π stacking interactions.

Properties

CAS No.

84863-93-4

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-hydroxy-4-phenylpyrrole-2,5-dione

InChI

InChI=1S/C10H7NO3/c12-8-7(9(13)11-10(8)14)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14)

InChI Key

VISOTGQYFFULBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (Pyrrole-2,5-dione Core)

Several diketopiperazine derivatives from Streptomyces sp. FXJ7.328 () share the pyrrole-2,5-dione scaffold but differ in substituents:

  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Features a benzylidene group at position 3 and an isobutyl group at position 4. This compound exhibited antiviral activity against H1N1 (IC50 = 28.9 ± 2.2 μM) .
  • Albonoursin (Compound 7): A simpler analog with a benzylidene group, showing stronger antiviral activity (IC50 = 6.8 ± 1.5 μM) .
  • (3Z,6Z)-3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (Compound 3) : Includes a 4-hydroxybenzylidene substituent, yielding moderate antiviral activity (IC50 = 41.5 ± 4.5 μM) .

Key Differences :

  • Substituent Effects : The hydroxy group in 3-Hydroxy-4-phenyl-1H-pyrrole-2,5-dione (position 3) may enhance hydrogen bonding compared to benzylidene or isobutyl groups in analogs. This could improve target binding but reduce metabolic stability.
Polycyclic Dione Derivatives

Compound 4g () incorporates a pyrrolo[2,3-d]pyrimidine-dione system with a 3-hydroxy-naphthalene substituent. Unlike the target compound, its extended polycyclic structure increases molecular weight and complexity, likely enhancing π-stacking interactions but reducing solubility. The hydroxy group in 4g is part of a naphthalene ring, which may stabilize the enol tautomer compared to the simpler phenyl group in this compound .

Curcuminoids and Beta-Diketone Analogs

Curcumin and its analogs () feature a beta-diketone pharmacophore critical for DNA methyltransferase (DNMT) inhibition. Modifications such as methylation (e.g., TMC and DMCHC) improve metabolic stability by blocking phenolic groups, a vulnerability also present in this compound’s hydroxy substituent .

Structural Contrast :

  • Tautomerism: Curcumin exists predominantly in the enol form, while the pyrrole-dione core of the target compound may favor a keto-enol equilibrium, affecting electron distribution and reactivity.
  • Bioavailability : The hydroxy group in the target compound could lead to rapid metabolism, akin to curcumin’s limitations, unless stabilized via structural modifications .
Pyrrolidine-2,5-dione Derivatives with Receptor Affinity

Pyrrolidine-2,5-dione derivatives () with substituents like meta-CF3 or ortho-OCH3 exhibit varying affinities for serotonin receptors (5-HT1A, 5-HT2A). For example, meta-CF3 analogs retain 5-HT1A affinity but reduce 5-HT2A binding compared to chloro-substituted analogs .

Comparison :

  • Electron-Withdrawing Groups: The hydroxy group in the target compound may act as an electron donor, contrasting with electron-withdrawing groups (e.g., CF3) in receptor-binding analogs. This could modulate interactions with biological targets.
Halogenated and Alkyl-Substituted Pyrrole-diones
  • Fluoroimide (): A dichlorophenyl-substituted dione used as a pesticide, highlighting the role of halogenation in agrochemical activity .

Key Insight: Halogenation in analogs increases stability and bioactivity in non-polar environments, whereas the hydroxy group in the target compound may favor polar interactions.

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